molecular formula C22H29NO B5107253 2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide

2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide

Cat. No. B5107253
M. Wt: 323.5 g/mol
InChI Key: SVGXQYGDHPSNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent effects and easy availability. However, U-47700 has also been the subject of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide acts as an agonist at the mu-opioid receptor, producing analgesia, sedation, and euphoria. It also has some affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its effects.
Biochemical and Physiological Effects:
2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It can also produce side effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide has several advantages and limitations for use in laboratory experiments. Its high potency and specificity for the mu-opioid receptor make it a valuable tool for investigating opioid receptor function and the mechanisms of opioid action. However, its potential for abuse and toxicity must be carefully considered, and appropriate safety measures must be taken.

Future Directions

There are several potential directions for future research on 2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide. These include investigating its potential use in the treatment of opioid addiction and withdrawal, exploring its pharmacological properties and mechanisms of action, and developing safer and more effective opioid analgesics based on its structure and activity. Additionally, further studies are needed to fully understand the risks and benefits of 2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide and other synthetic opioids, and to develop appropriate regulations and policies to prevent their misuse and abuse.

Synthesis Methods

2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide can be synthesized using a variety of methods, including the reduction of the corresponding nitro compound and the condensation of the appropriate amine and ketone precursors. However, due to its high potency and potential for abuse, the synthesis and distribution of 2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide are strictly regulated in many countries.

Scientific Research Applications

2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. It has been shown to have potent analgesic effects similar to other opioids, but with a lower risk of respiratory depression and other side effects. It has also been investigated for its potential use in the treatment of opioid addiction and withdrawal.

properties

IUPAC Name

2-methyl-3-phenyl-N-(2,4,6-triethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-5-17-14-19(6-2)21(20(7-3)15-17)23-22(24)16(4)13-18-11-9-8-10-12-18/h8-12,14-16H,5-7,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGXQYGDHPSNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)NC(=O)C(C)CC2=CC=CC=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.